Cyclizine

Descripción

Propiedades

IUPAC Name |

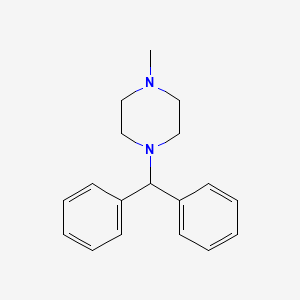

1-benzhydryl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKZSORBKUEBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022864 | |

| Record name | Cyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

INSOL IN ETHER 1 G IN ABOUT 115 ML ALC /HYDROCHLORIDE/, SOL IN ALCOHOL & CHLOROFORM; SLIGHTLY SOL IN WATER, FREELY SOL IN ETHER, 7.52e-02 g/L | |

| Record name | Cyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER, WHITE OR CREAMY WHITE CRYSTALLINE POWDER | |

CAS No. |

82-92-8 | |

| Record name | Cyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclizine [USP:INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLIZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CYCLIZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW9FCR9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105.5-107.5, 105.5 TO 107.5 °C | |

| Record name | Cyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLIZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyclizine's Dual Antagonism at Histamine H1 and Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation piperazine (B1678402) derivative antihistamine, exerts its therapeutic effects, particularly in the management of nausea, vomiting, and vertigo, through a dual mechanism of action involving the antagonism of both histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive analysis of the molecular interactions of this compound with these two critical G-protein coupled receptors (GPCRs). We will delve into the quantitative binding affinities, the downstream signaling pathways affected, and the detailed experimental methodologies used to characterize these interactions. This document is intended to serve as a detailed resource for researchers and professionals involved in pharmacology and drug development, offering a granular understanding of this compound's pharmacodynamics.

Introduction

This compound is a well-established compound, primarily recognized for its antiemetic and antivertigo properties.[1] Its clinical efficacy is attributed to its ability to competitively block the action of two key neurotransmitters: histamine and acetylcholine, at their respective H1 and muscarinic receptors within the central and peripheral nervous systems.[1][2] As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, which is crucial for its centrally mediated antiemetic effects.[3] Understanding the precise mechanism of action at a molecular level is paramount for the development of new chemical entities with improved selectivity and reduced side-effect profiles. This guide will provide a detailed examination of this compound's interaction with H1 and muscarinic receptors, supported by quantitative data and established experimental protocols.

Quantitative Analysis of Receptor Binding Affinities

The affinity of this compound and other first-generation antihistamines for histamine H1 and muscarinic receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a compound to a receptor, with a lower Ki value indicating a higher affinity.

Table 1: Comparative Binding Affinities (Ki in nM) of First-Generation Antihistamines for the Histamine H1 Receptor

| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |

| Doxepin | Tricyclic | 0.06 |

| Mepyramine | Ethylenediamine | 0.28 |

| Diphenhydramine | Ethanolamine | 1.1 |

| Clemastine | Ethanolamine | 1.3 |

| Promethazine | Phenothiazine | 2.2 |

| Triprolidine | Alkylamine | 2.6 |

| Chlorpheniramine | Alkylamine | 3.2 |

| Cyproheptadine | Piperidine | 3.8 |

| This compound | Piperazine | ~21 |

| Hydroxyzine | Piperazine | 21 |

Data compiled from multiple sources for comparative purposes.[4] Actual values may vary based on experimental conditions.

Table 2: Comparative Binding Affinities (Ki in nM) of First-Generation Antihistamines for Muscarinic Receptors

| Antihistamine | Muscarinic Receptor Ki (nM) | Receptor Subtype (if specified) |

| Cyproheptadine | 5.0 | Bovine Cerebral Cortex |

| Promethazine | 23 | Bovine Cerebral Cortex |

| Diphenhydramine | 280 | M3 |

| Chlorpheniramine | 1,800 | Bovine Cerebral Cortex |

| Hydroxyzine | 15,000 | Bovine Cerebral Cortex |

| This compound | Data not readily available for M1-M5 subtypes | - |

Data compiled from multiple sources.[5][6][7] A comprehensive profile of this compound's binding affinity across all five muscarinic receptor subtypes (M1-M5) is not consistently reported in publicly available literature.

Signaling Pathways

Both histamine H1 and a subset of muscarinic receptors (M1, M3, M5) are coupled to the Gq/11 family of G-proteins.[8][9] Their activation initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium. This compound, by acting as an antagonist at these receptors, effectively blocks these downstream signaling events.

Histamine H1 Receptor Signaling Pathway

Upon binding of histamine to the H1 receptor, the associated Gq protein is activated. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium ions into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), leading to various cellular responses.[3]

Muscarinic M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 subtypes of muscarinic acetylcholine receptors also couple to Gq/11 proteins and activate a signaling cascade that is analogous to that of the H1 receptor.[8][9] The binding of acetylcholine to these receptors leads to the activation of PLC, generation of IP3 and DAG, and a subsequent increase in intracellular calcium, which mediates various physiological responses including smooth muscle contraction and glandular secretion.

Experimental Protocols

The characterization of this compound's interaction with H1 and muscarinic receptors involves a combination of radioligand binding assays to determine affinity and functional assays to assess antagonist activity.

Radioligand Binding Assay for H1 Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the Ki of this compound for the human H1 receptor.

-

Objective: To quantify the binding affinity of this compound for the H1 receptor.

-

Materials:

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells transiently transfected with a plasmid encoding the human H1 receptor.

-

Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[10]

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist such as mianserin.[11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates (e.g., Whatman GF/C), cell harvester.

-

-

Methodology:

-

Membrane Preparation:

-

Culture and harvest transfected HEK293T cells.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[11]

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add cell membranes, a fixed concentration of [³H]-mepyramine (typically near its Kd value, e.g., 1-5 nM), and assay buffer.

-

Non-specific Binding: Add cell membranes, [³H]-mepyramine, and a high concentration of mianserin.

-

Competition Binding: Add cell membranes, [³H]-mepyramine, and varying concentrations of this compound.

-

Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).[12]

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI).

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[1]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

-

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki) Determination

This protocol is analogous to the H1 receptor binding assay but utilizes reagents specific for muscarinic receptors.

-

Objective: To quantify the binding affinity of this compound for muscarinic receptors.

-

Materials:

-

Receptor Source: Membranes from cells expressing specific human muscarinic receptor subtypes (M1-M5) or from tissues rich in muscarinic receptors (e.g., rat cerebral cortex).

-

Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS), both are high-affinity muscarinic antagonists.[13]

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of an unlabeled muscarinic antagonist such as atropine (B194438) (e.g., 1 µM).[13]

-

-

Methodology: The procedure for membrane preparation, binding assay, filtration, quantification, and data analysis is the same as described for the H1 receptor binding assay, with the substitution of the muscarinic receptor-specific reagents.

Functional Antagonism Assessment using Calcium Imaging

This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by H1 or muscarinic receptor agonists.

-

Objective: To determine the functional potency of this compound as an antagonist at H1 and muscarinic receptors.

-

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells expressing human H1 or M1/M3 receptors).

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

-

Agonists: Histamine (for H1 receptors) or Carbachol/Acetylcholine (for muscarinic receptors).

-

Test Compound: this compound hydrochloride.

-

Instrumentation: A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

-

-

Methodology:

-

Cell Preparation and Dye Loading:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate to allow for de-esterification of the dye.

-

-

Antagonist Pre-incubation:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add a fixed concentration of the agonist (e.g., histamine or carbachol, typically at an EC₈₀ concentration) to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Plot the percentage inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for this compound's inhibition of the agonist response.

-

Optionally, perform a Schild analysis by generating agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA₂ value, a measure of antagonist potency.[13]

-

-

Conclusion

This compound's therapeutic utility as an antiemetic is firmly rooted in its dual antagonism of histamine H1 and muscarinic receptors. This guide has provided a detailed overview of the molecular mechanisms underlying this dual action, including a comparative analysis of binding affinities and a description of the key signaling pathways that are inhibited. The experimental protocols outlined herein represent standard methodologies for the in-vitro characterization of compounds like this compound. A comprehensive understanding of these interactions at a quantitative and mechanistic level is essential for the rational design and development of future therapeutic agents with enhanced efficacy and improved safety profiles. Further research to fully elucidate the binding affinities of this compound across all muscarinic receptor subtypes would provide a more complete picture of its pharmacological profile.

References

- 1. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Anti-inflammatory Performance of Newly this compound Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine release in vitro: inhibition by catecholamines and methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desensitization and recovery of muscarinic and histaminergic Ca2+ mobilization in 1321N1 astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ics.org [ics.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Cyclizine signaling pathway in the chemoreceptor trigger zone

An In-Depth Technical Guide to the Cyclizine Signaling Pathway in the Chemoreceptor Trigger Zone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-generation piperazine-derivative antihistamine with significant antiemetic properties. Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors within the chemoreceptor trigger zone (CTZ) of the brainstem. This guide provides a detailed examination of the molecular signaling pathways modulated by this compound in the CTZ, presents quantitative data on its receptor binding affinities, outlines key experimental protocols for studying these interactions, and uses visualizations to clarify complex biological processes.

Introduction: The Chemoreceptor Trigger Zone and Emetic Signaling

The chemoreceptor trigger zone (CTZ) is a critical brainstem structure located in the area postrema on the floor of the fourth ventricle.[1] Unlike most of the brain, the CTZ is not protected by the blood-brain barrier, which allows it to directly detect emetogenic (vomiting-inducing) substances circulating in the blood and cerebrospinal fluid.[2][3]

The CTZ is rich in a variety of neurotransmitter receptors, including histamine H1, muscarinic (M1), dopamine (B1211576) D2, and serotonin (B10506) 5-HT3 receptors.[1][3] When these receptors are stimulated by their respective ligands (e.g., toxins, drugs, hormones), a signaling cascade is initiated that projects to the nucleus tractus solitarius (NTS), a key coordinator of the vomiting reflex.[3] this compound exerts its antiemetic effects by primarily targeting and inhibiting the histamine H1 and muscarinic signaling pathways within this zone.[4][5]

Core Signaling Pathways Modulated by this compound

This compound's efficacy as an antiemetic stems from its dual antagonism of two major G-protein coupled receptor (GPCR) pathways in the CTZ.

Antagonism of the Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq-protein coupled receptor.[6] In its native state, binding of histamine to the H1 receptor initiates a conformational change, leading to the activation of the Gαq subunit. This, in turn, activates the enzyme phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8]

-

DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7]

The subsequent rise in intracellular calcium and activation of PKC leads to neuronal depolarization and increased excitability, propagating the emetic signal. This compound, by acting as a competitive antagonist, binds to the H1 receptor but does not activate it. This blockade prevents histamine from binding and initiating the Gq/PLC cascade, thereby suppressing the downstream release of intracellular calcium and subsequent neuronal signaling that contributes to nausea and vomiting.[8][9]

References

- 1. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. bapen.org.uk [bapen.org.uk]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. How do histamine receptors affect neuronal physiology? — Brain Stuff [brainstuff.org]

- 8. SMPDB [smpdb.ca]

- 9. Role of the chemoreceptor trigger zone in histamine-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclizine's Molecular Landscape Beyond Histamine: A Technical Guide to Off-Target Interactions

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Cyclizine, a first-generation antihistamine of the piperazine (B1678402) class, is well-established in clinical practice for its potent antiemetic and antivertigo effects. Its primary mechanism of action is widely recognized as the antagonism of the histamine (B1213489) H1 receptor. However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of molecular interactions that contribute to its therapeutic effects and side-effect profile. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond histamine receptors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the polypharmacology of this compound and similar compounds.

Non-Histaminergic Molecular Targets of this compound

This compound exhibits significant affinity for several other G-protein coupled receptors (GPCRs), most notably muscarinic acetylcholine (B1216132) receptors and serotonin (B10506) receptors. There is also evidence, albeit less quantified, of its interaction with dopamine (B1211576) receptors. These off-target interactions are crucial for a complete understanding of its mechanism of action and potential for drug repositioning or the development of analogues with improved selectivity.

Quantitative Pharmacological Data

The binding affinities of this compound for its non-histaminergic targets have been characterized in various in vitro studies. The following tables summarize the available quantitative data, providing a comparative overview of this compound's potency at these receptors.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | pKi | Ki (nM) | Assay Type | Radioligand |

| Muscarinic M1 | 7.8 | 15.8 | Radioligand Binding | [3H]-N-methylscopolamine |

| Muscarinic M2 | 7.5 | 31.6 | Radioligand Binding | [3H]-N-methylscopolamine |

| Muscarinic M3 | 7.6 | 25.1 | Radioligand Binding | [3H]-N-methylscopolamine |

| Muscarinic M4 | 7.9 | 12.6 | Radioligand Binding | [3H]-N-methylscopolamine |

| Muscarinic M5 | 7.5 | 31.6 | Radioligand Binding | [3H]-N-methylscopolamine |

Table 2: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | pIC50 | IC50 (nM) | Assay Type | Radioligand |

| Serotonin 5-HT2A | 6.7 | 200 | Radioligand Binding | [3H]-Ketanserin |

| Serotonin 5-HT2B | 6.5 | 316 | Radioligand Binding | [3H]-Serotonin |

| Serotonin 5-HT2C | 5.5 | 3162 | Radioligand Binding | [3H]-Serotonin |

Table 3: Dopamine Receptor Interaction of this compound

| Receptor Subtype | Binding Affinity Data | Notes |

| Dopamine D2 | No quantitative Ki or IC50 data available in the reviewed literature. | Qualitative reports suggest some antagonist activity. Further investigation is required to quantify this interaction. |

Signaling Pathways

The interaction of this compound with its non-histaminergic targets leads to the modulation of distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G-protein coupling. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, resulting in the inhibition of adenylyl cyclase.

Investigating the anticholinergic properties of Cyclizine at a molecular level

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticholinergic properties of the first-generation antihistamine, Cyclizine, at a molecular level. While primarily known for its H1 receptor antagonism, this compound's centrally-acting antimuscarinic effects are significant contributors to both its therapeutic efficacy in motion sickness and its side-effect profile.[1][2][3] This document provides a comprehensive overview of this compound's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.

Quantitative Analysis of this compound's Muscarinic Receptor Affinity

This compound's anticholinergic activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors.[1][2][3] Quantitative data on its binding affinity for various muscarinic receptor subtypes is crucial for understanding its pharmacological profile. The following table summarizes the available data from radioligand binding assays.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (pKi) | Value (nM) | Reference |

| Muscarinic M1 | [3H] N-Methylscopolamine | Radioligand Binding | pIC50 | 6.17 | 675 | DrugMatrix in vitro pharmacology data |

| Muscarinic M2 | [3H] N-Methylscopolamine | Radioligand Binding | pKi | 6.39 | 412 | DrugMatrix in vitro pharmacology data |

| Muscarinic M4 | [3H] N-Methylscopolamine | Radioligand Binding | - | - | - | IUPHAR/BPS Guide to PHARMACOLOGY[4] |

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system.[5] They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is fundamental to comprehending the molecular consequences of this compound's antagonist activity.

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocols for Assessing Anticholinergic Properties

The anticholinergic activity of a compound like this compound is typically determined through in vitro radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).

-

Unlabeled this compound hydrochloride.

-

Non-specific binding control (e.g., Atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assay (Schild Analysis)

Functional assays measure the effect of a drug on receptor-mediated cellular responses. A Schild analysis can be used to determine the dissociation constant (pA₂) of a competitive antagonist like this compound.

Objective: To determine the pA₂ value of this compound at each of the five human muscarinic receptor subtypes.

Materials:

-

Cell lines stably expressing one of the human muscarinic receptor subtypes and a suitable reporter system (e.g., calcium-sensitive fluorescent dye for M1, M3, M5; cAMP assay for M2, M4).

-

A muscarinic agonist (e.g., carbachol).

-

This compound hydrochloride.

-

Appropriate assay buffers and reagents.

Procedure:

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist in the absence of this compound.

-

Antagonist Incubation: Pre-incubate the cells with a fixed concentration of this compound for a period sufficient to reach equilibrium.

-

Agonist Dose-Response with Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat: Repeat steps 2 and 3 with several different concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, determine the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).

-

Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

Structure-Activity Relationship (SAR) of this compound

The anticholinergic activity of this compound, a piperazine (B1678402) derivative, is intrinsically linked to its chemical structure. Key features contributing to its interaction with muscarinic receptors include:

-

The Diphenylmethyl Moiety: The two phenyl rings provide a bulky, lipophilic region that likely engages with hydrophobic pockets within the muscarinic receptor binding site.

-

The Piperazine Ring: This core structure acts as a scaffold. The distance and orientation between the diphenylmethyl group and the N-methyl group are critical for receptor binding.

-

The N-Methyl Group: The tertiary amine is typically protonated at physiological pH, forming a cationic head that is thought to interact with a conserved aspartate residue in the third transmembrane domain of the muscarinic receptors.

Conclusion

This compound exhibits clear anticholinergic properties through its antagonism at muscarinic acetylcholine receptors, particularly the M1 and M2 subtypes for which quantitative binding data is available. Its chemical structure, featuring a diphenylmethyl group and a piperazine core with a cationic N-methyl group, is well-suited for interaction with the muscarinic receptor binding site. The provided experimental protocols for radioligand binding and functional assays offer robust methods for further elucidating the complete molecular profile of this compound's anticholinergic activity. Further research is warranted to determine its binding affinities and functional potencies at the M3, M4, and M5 receptor subtypes to provide a more comprehensive understanding of its pharmacological effects and to potentially inform the development of future drugs with more selective anticholinergic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclizine's Impact on Neurotransmitter Release in the Brainstem

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation piperazine (B1678402) antihistamine, is clinically utilized for its antiemetic properties. Its mechanism of action is primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors and its significant anticholinergic (muscarinic receptor antagonist) activity.[1][2][3] While its effects on the vestibular system are well-documented, a comprehensive understanding of its direct impact on neurotransmitter release within the brainstem—a critical region for regulating nausea, vomiting, and arousal—remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's pharmacological profile, details its putative effects on key neurotransmitter systems in the brainstem, provides established experimental protocols for further research, and presents the available, albeit limited, quantitative data.

Core Pharmacological Profile of this compound

This compound's primary pharmacological actions stem from its ability to act as an inverse agonist at histamine H1 receptors and as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[4][5] Unlike second-generation antihistamines, this compound readily crosses the blood-brain barrier, leading to central nervous system effects.[6] Its anticholinergic properties are comparable to those of other first-generation antihistamines and contribute significantly to its overall clinical and side-effect profile.[1][3]

Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) / Activity | Species | Source |

| Histamine H1 | High Affinity (Inverse Agonist) | Human | [4][5] |

| Muscarinic Acetylcholine (M1-M5) | Antagonist Activity | N/A | [1][3] |

| Alpha-1B Adrenergic | pIC50: 5.81 | Human | [7] |

| Serotonin (B10506) 2A (5-HT2A) | Moderate Affinity | N/A | [8] |

| Dopamine (B1211576) (General) | Low Affinity / Weak Antagonist | N/A | [9] |

Note: Specific Ki values for all receptor subtypes are not consistently reported. The table reflects the current understanding of this compound's primary and secondary receptor interactions.

Impact on Neurotransmitter Release in the Brainstem: A Mechanistic Overview

Direct quantitative studies on this compound's effect on neurotransmitter release specifically within the brainstem are limited. Therefore, the following sections synthesize findings from studies on related compounds (first-generation antihistamines and muscarinic antagonists) and the known distribution of relevant receptors in the brainstem to infer the likely impacts of this compound.

Acetylcholine (ACh)

-

Putative Mechanism: this compound's anticholinergic action is central to its effects. The brainstem contains a heterogeneous distribution of muscarinic receptor subtypes, including M2 autoreceptors on cholinergic neurons which inhibit ACh release.[10][11] By acting as an antagonist at these M2 autoreceptors, this compound is expected to disinhibit acetylcholine release.

-

Inferred Effect: Increased acetylcholine release in specific brainstem nuclei. Studies on other muscarinic antagonists have demonstrated a potent, dose-dependent increase in cortical acetylcholine release, a principle that is likely to extend to cholinergic systems within the brainstem.[10][11]

Dopamine (DA)

-

Putative Mechanism: The interaction between histamine, acetylcholine, and dopamine systems is complex. Histamine H1 receptors are expressed in various brainstem regions. Some first-generation antihistamines have been shown to increase dopamine levels in the nucleus accumbens, potentially through inhibition of the dopamine transporter.[12] Furthermore, cholinergic signaling can modulate dopamine release.

-

Inferred Effect: The net effect of this compound on dopamine release in the brainstem is difficult to predict without direct experimental evidence. While some reports suggest that certain H1 antagonists can inhibit dopamine turnover, others indicate an increase in dopamine release.[12][13] The anticholinergic component of this compound could also contribute to alterations in dopaminergic neurotransmission.

Serotonin (5-HT)

-

Putative Mechanism: Histaminergic neurons are known to modulate the activity of serotonergic neurons in the brainstem's raphe nuclei.[14] Studies on first-generation H1 antagonists have shown an inhibition of serotonin turnover, possibly by blocking neuronal uptake.[13]

-

Inferred Effect: A potential decrease in the turnover of serotonin in the brainstem. However, the direct effect on synaptic serotonin release remains to be quantified.

Norepinephrine (B1679862) (NE)

-

Putative Mechanism: Both histaminergic and cholinergic systems influence the locus coeruleus, the principal site of noradrenergic neurons in the brainstem. Muscarinic receptor activation on adrenergic nerve terminals can inhibit norepinephrine release.[15]

-

Inferred Effect: As a muscarinic antagonist, this compound could potentially lead to an increase in norepinephrine release by blocking this inhibitory cholinergic influence. However, some first-generation antihistamines have been shown to have complex effects on norepinephrine metabolism.[13]

Signaling Pathways and Experimental Workflows

To elucidate the precise mechanisms of this compound's action, specific experimental approaches are necessary. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Experimental Protocols

In Vivo Microdialysis in the Rodent Brainstem

This protocol allows for the sampling of extracellular neurotransmitters in awake, freely moving animals.

4.1.1. Materials

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microdialysis probes (e.g., CMA 12)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system

4.1.2. Procedure

-

Surgical Implantation: Anesthetize the rodent and place it in the stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target brainstem nucleus (e.g., nucleus of the solitary tract, vestibular nuclei). Implant a guide cannula and secure it with dental cement. Allow the animal to recover for at least 48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brainstem. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

-

Baseline Collection: Allow for a stabilization period of at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection for systemic effects, or through the microdialysis probe for local effects).

-

Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysates using HPLC-ECD or LC-MS/MS to quantify the concentrations of acetylcholine, dopamine, serotonin, and norepinephrine and their metabolites.[16][17]

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Fast-Scan Cyclic Voltammetry (FSCV) in Brainstem Slices

FSCV is an electrochemical technique with high temporal and spatial resolution, suitable for measuring real-time changes in monoamine (dopamine, serotonin, norepinephrine) release.[18][19][20]

4.2.1. Materials

-

Vibratome

-

Carbon-fiber microelectrodes

-

Ag/AgCl reference electrode

-

Stimulating electrode

-

FSCV system (e.g., TarHeel CV)

-

Recording chamber

-

aCSF

4.2.2. Procedure

-

Brain Slice Preparation: Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated aCSF. Use a vibratome to prepare acute coronal or sagittal brainstem slices (e.g., 300-400 µm thick).

-

Slice Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Position a carbon-fiber microelectrode in the brainstem region of interest.

-

Baseline Recording: Apply a triangular voltage waveform to the microelectrode and record the background current.

-

Stimulated Release: Use a bipolar stimulating electrode to evoke neurotransmitter release. The resulting change in current at the carbon-fiber microelectrode is proportional to the concentration of the released monoamine.

-

This compound Application: After establishing a stable baseline of stimulated release, perfuse the slice with aCSF containing this compound at the desired concentration.

-

Post-Drug Recording: Record the stimulated release in the presence of this compound to determine its effect on neurotransmitter release and uptake kinetics.

-

Data Analysis: Analyze the FSCV data to quantify changes in the peak concentration, rate of release, and rate of uptake of the monoamines.[18][19][20]

Summary of Quantitative Data

As previously stated, direct quantitative data on the effects of this compound on neurotransmitter release in the brainstem is scarce. The following table summarizes relevant findings from studies on first-generation antihistamines and muscarinic antagonists in various brain regions, which may provide an inferential basis for this compound's potential effects.

| Drug Class/Compound | Brain Region | Neurotransmitter | Observed Effect | Method | Source |

| First-generation H1 Antagonists (e.g., Diphenylpyraline) | Nucleus Accumbens | Dopamine | Increased extracellular levels | In vivo microdialysis | [12] |

| First-generation H1 Antagonists (e.g., Diphenhydramine, Chlorpheniramine) | Whole Brain (Mouse) | Dopamine & Serotonin Metabolites (DOPAC, HVA, 5-HIAA) | Decreased levels, suggesting reduced turnover | Post-mortem tissue analysis | [13] |

| H1 Receptor Antagonist (Triprolidine) | Ventral Striatum | Acetylcholine | Reduced outflow | Push-pull superfusion | [21] |

| H1 Receptor Agonist (2-Thiazolylethylamine) | Ventral Striatum | Acetylcholine | Enhanced release | Push-pull superfusion | [21] |

| Muscarinic M2 Antagonists (e.g., AF-DX 116, Atropine) | Cortex | Acetylcholine | Potent, dose-dependent increase in release | In vivo microdialysis | [10] |

| Muscarinic Antagonists (General) | Cardiovascular System (Peripheral) | Norepinephrine | Enhanced release | N/A | [15] |

Conclusion and Future Directions

Future research should prioritize the use of in vivo microdialysis and fast-scan cyclic voltammetry to directly measure the effects of systemic and local administration of this compound on the release of acetylcholine, dopamine, serotonin, and norepinephrine in specific brainstem nuclei. Such studies will be invaluable for a more complete understanding of this compound's central mechanisms of action and for the development of novel antiemetic and other centrally-acting drugs with improved efficacy and side-effect profiles.

References

- 1. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peripheral muscarinic control of norepinephrine release in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H1 and H2 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of Cyclizine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine is a first-generation piperazine (B1678402) H1-antihistamine widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] As a lipophilic molecule, it readily crosses the blood-brain barrier, which is crucial for its central antiemetic effects.[2] Understanding the mechanisms of its cellular uptake, distribution, and potential off-target effects at the subcellular level is critical for a comprehensive pharmacological profile and for identifying new therapeutic applications or potential toxicities.

This technical guide provides an overview of the known cellular mechanisms of action for this compound and presents a series of detailed experimental protocols for researchers to investigate its cellular uptake and distribution in vitro. Given the limited published data on these specific aspects of this compound, this guide synthesizes its known physicochemical properties with established methodologies for studying the cell biology of similar drug compounds.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of key properties of this compound is presented in Table 1. Its lipophilic nature and basic pKa are critical determinants of its likely cellular transport and accumulation mechanisms.

Table 1: Physicochemical and Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₂N₂ | [1] |

| Molecular Weight | 266.38 g/mol | [1] |

| pKa | 8.5 | [3] |

| LogP | >1 (Lipophilic) | [4] |

| Water Solubility | Soluble | [3] |

| Primary Metabolism | Hepatic N-demethylation (CYP2D6 involved) | [2][5] |

| Primary Metabolite | Northis compound | [2] |

| Protein Binding | 59-76% | [3] |

| Volume of Distribution (Vd) | 16-20 L/kg | [3] |

Known and Postulated Cellular Mechanisms and Signaling

H1 Receptor Antagonism and Calcium Signaling

The primary mechanism of action for this compound is the competitive antagonism of the histamine (B1213489) H1 receptor.[6] This G-protein coupled receptor (GPCR) signals through the Gq/11 protein, activating Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[6] By blocking this pathway, this compound attenuates the cellular responses to histamine, including neuronal excitation.[2] This signaling cascade is a key area of investigation for the on-target effects of this compound.

Lysosomal Sequestration (Trapping)

This compound is a cationic amphiphilic drug, meaning it is a lipophilic weak base.[4] Compounds with these properties readily diffuse across cellular membranes in their neutral state.[4] Once inside the acidic environment of lysosomes (pH 4.5-5.0), the molecule becomes protonated (charged).[4] This charge prevents it from diffusing back across the lysosomal membrane, leading to its accumulation or "trapping" within this organelle.[4][7] This is a critical, yet often overlooked, aspect of the drug's disposition that can influence its effective intracellular concentration and may lead to off-target effects such as drug-induced phospholipidosis.[4]

Induction of Apoptosis

In vitro studies have shown that this compound can induce cytotoxicity and apoptosis in RAW264.7 macrophages in a concentration-dependent manner.[8] This process involves both the intrinsic pathway (mitochondrial dysfunction, cytochrome c release) and the extrinsic pathway (upregulation of death receptors), leading to the activation of caspases 3, 8, and 9.[8]

Experimental Protocols for In Vitro Analysis

The following section details protocols to quantitatively assess the cellular uptake and distribution of this compound. These protocols are based on established methods and can be adapted for various cell lines.

Protocol 1: Quantification of Total Cellular Uptake

This protocol determines the total intracellular concentration of this compound over time.

Objective: To measure the concentration of this compound in cultured cells after exposure.

Materials:

-

Selected cell line (e.g., Caco-2, HepG2, or a cell line relevant to the research question)

-

Cell culture medium and supplements

-

This compound hydrochloride (Sigma-Aldrich or equivalent)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

Methodology:

-

Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach ~90% confluency on the day of the experiment.

-

Drug Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Washing: At each time point, rapidly aspirate the drug-containing medium. Wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.

-

Cell Lysis: Add 200 µL of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Processing: Vortex the lysate and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Quantification:

-

Data Analysis: Normalize the amount of this compound (in ng or pmol) to the total protein content (in mg) for each sample. Plot the intracellular concentration (e.g., pmol/mg protein) against time.

Table 2: Hypothetical Data for Total Cellular Uptake of this compound in Caco-2 Cells

| Time (min) | Intracellular this compound (pmol/mg protein) at 10 µM | Intracellular this compound (pmol/mg protein) at 50 µM |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 15 | 150.2 ± 12.5 | 780.4 ± 55.1 |

| 30 | 285.6 ± 20.1 | 1450.9 ± 98.7 |

| 60 | 450.8 ± 35.4 | 2300.1 ± 150.3 |

| 120 | 510.3 ± 40.2 | 2650.5 ± 180.6 |

Protocol 2: Subcellular Fractionation

This protocol determines the distribution of this compound among different cellular compartments.

Objective: To quantify the concentration of this compound in the cytoplasmic, nuclear, and membrane/organellar fractions.

Materials:

-

Cells treated with this compound (as in Protocol 4.1)

-

Subcellular Fractionation Kit (e.g., Thermo Fisher Scientific, Abcam)[11]

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

LC-MS/MS system

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound for a time point determined from Protocol 4.1 (e.g., 60 minutes). Harvest cells by scraping into ice-cold PBS and pellet by centrifugation.

-

Fractionation: Perform subcellular fractionation according to the manufacturer's protocol. A general workflow is as follows:

-

Lyse the plasma membrane using a hypotonic buffer with a mild detergent, followed by gentle homogenization.

-

Centrifuge at low speed (~700 x g) to pellet the nuclei. The supernatant contains the cytoplasm and membrane/organelles.

-

Wash the nuclear pellet.

-

Centrifuge the supernatant at a higher speed (~10,000 x g) to pellet mitochondria and other heavy organelles.

-

Perform ultracentrifugation (~100,000 x g) on the resulting supernatant to pellet the microsomal (ER and plasma membrane) fraction, leaving the cytosol as the final supernatant.

-

-

Quantification:

-

Determine the protein concentration of each fraction.

-

Analyze each fraction for this compound content using LC-MS/MS.

-

Perform Western blotting for compartment-specific markers (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, Calnexin for ER) to assess the purity of the fractions.

-

-

Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular drug content.

Table 3: Hypothetical Subcellular Distribution of this compound

| Cellular Fraction | This compound Distribution (%) | Purity Marker |

| Cytosol | 35 ± 4% | α-Tubulin |

| Nucleus | 10 ± 2% | Histone H3 |

| Mitochondria | 5 ± 1% | COX IV |

| Membranes (ER/Plasma) | 50 ± 5% | Calnexin |

Protocol 3: Assessing Lysosomal Trapping

This protocol uses an inhibitor of lysosomal acidification to determine the extent of this compound accumulation in lysosomes.

Objective: To determine if this compound undergoes lysosomal trapping.

Materials:

-

All materials from Protocol 4.1

-

Ammonium chloride (NH₄Cl) or Bafilomycin A1

-

LysoTracker Red DND-99 (for visualization, optional)

Methodology:

-

Cell Seeding: Plate cells in 6-well plates as described previously.

-

Inhibitor Pre-treatment: Pre-treat one set of cells with a lysosomotropic agent that neutralizes the lysosomal pH, such as 20 mM NH₄Cl or 100 nM Bafilomycin A1, for 30-60 minutes.

-

Drug Treatment: Treat both the pre-treated and untreated cells with this compound (e.g., 10 µM) for 60 minutes.

-

Analysis: Wash, lyse, and quantify the intracellular this compound concentration for both conditions as described in Protocol 4.1.

-

Data Analysis: Compare the intracellular concentration of this compound in the inhibitor-treated cells versus the untreated cells. A significant decrease in this compound accumulation in the presence of the inhibitor indicates lysosomal trapping.[4] The result can be expressed as a percentage of control (untreated) accumulation.

Table 4: Hypothetical Data for Lysosomal Trapping Assay

| Treatment Condition | Intracellular this compound (pmol/mg protein) | Accumulation (% of Control) |

| This compound (10 µM) | 450.8 ± 35.4 | 100% |

| This compound + NH₄Cl (20 mM) | 180.3 ± 21.8 | 40% |

Conclusion

The provided protocols offer a robust framework for a comprehensive in vitro investigation into the cellular uptake and distribution of this compound. By combining quantitative analysis of total uptake, subcellular fractionation, and specific mechanism-based assays, researchers can elucidate the pathways by which this compound enters and localizes within cells. This knowledge is fundamental to understanding its full spectrum of pharmacological activity, predicting potential drug-drug interactions at the transporter level, and explaining off-target effects. The expected findings—namely, rapid cellular entry likely mediated by passive diffusion and significant accumulation in acidic organelles like lysosomes—will provide a much-needed foundation for future studies on this widely used therapeutic agent.

References

- 1. Extractive spectrophotometric assay of this compound in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-cycloserine uses an active transport mechanism in the human intestinal cell line Caco 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Designing in-vitro systems to simulate the in-vivo permeability of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Lysosomal accumulation of anticancer drugs triggers lysosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An LC-MS-MS method for the determination of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - HK [thermofisher.com]

Induction of extrinsic and intrinsic apoptotic pathways by Cyclizine in cancer cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine, a first-generation antihistamine commonly used for the treatment of nausea and vomiting, has demonstrated cytotoxic effects on cancer cells through the induction of both extrinsic and intrinsic apoptotic pathways.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms and cellular consequences of this compound treatment in a cancer cell model, based on available preclinical research. The primary focus of this document is the comprehensive analysis of data from a pivotal study on the murine macrophage cell line RAW264.7, a cell line derived from a tumor induced by the Abelson murine leukemia virus.[3] While this provides crucial insights into this compound's pro-apoptotic potential, it is important to note that further research is required to elucidate its efficacy across a broader range of human cancer cell types.

This guide will detail the dose-dependent effects of this compound on cell viability, apoptosis, and necrosis, and delve into the specific molecular pathways it activates. Experimental protocols from the foundational study are provided to enable replication and further investigation. All quantitative data is presented in standardized tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on RAW264.7 macrophage cells after 24 hours of treatment.

Table 1: Cytotoxicity of this compound on RAW264.7 Macrophages

| This compound Concentration (µM) | Cytotoxic Rate (%) (Mean ± SD) |

| 0 | 0.0 ± 0.0 |

| 100 | 10.2 ± 2.1 |

| 200 | 25.6 ± 3.5 |

| 300 | 48.7 ± 5.2 |

| 500 | 75.3 ± 6.8 |

| *p < 0.05 compared to the vehicle group (0 µM). Data is derived from lactate (B86563) dehydrogenase (LDH) assay results.[2] |

Table 2: Effect of this compound on Cell Viability, Apoptosis, and Necrosis in RAW264.7 Macrophages

| This compound Concentration (µM) | Viable Cells (%) (Mean ± SD) | Apoptotic Cells (%) (Mean ± SD) | Necrotic Cells (%) (Mean ± SD) |

| 0 | 98.1 ± 1.5 | 1.2 ± 0.3 | 0.7 ± 0.2 |

| 100 | 85.3 ± 4.1 | 8.9 ± 1.8 | 5.8 ± 1.1 |

| 200 | 68.2 ± 5.5 | 19.4 ± 3.2 | 12.4 ± 2.5 |

| 300 | 45.1 ± 6.2 | 35.8 ± 4.7 | 19.1 ± 3.1 |

| 500 | 20.7 ± 4.8 | 51.6 ± 5.9 | 27.7 ± 4.3 |

| *p < 0.05 compared to the vehicle group (0 µM). Data is derived from Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[2] |

Table 3: Activation of Caspases in RAW264.7 Macrophages by this compound

| This compound Concentration (µM) | Caspase-3 Activity (Fold Change) (Mean ± SD) | Caspase-8 Activity (Fold Change) (Mean ± SD) | Caspase-9 Activity (Fold Change) (Mean ± SD) |

| 0 | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |

| 100 | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.6 ± 0.2 |

| 200 | 3.2 ± 0.4 | 2.4 ± 0.3 | 2.8 ± 0.3 |

| 300 | 5.1 ± 0.6 | 3.8 ± 0.5 | 4.5 ± 0.5 |

| 500 | 7.8 ± 0.9 | 5.5 ± 0.7 | 6.9 ± 0.8 |

| *p < 0.05 compared to the vehicle group (0 µM). Data is derived from fluorogenic substrate assays.[2] |

Signaling Pathways

This compound induces apoptosis through two distinct but interconnected signaling cascades: the extrinsic and intrinsic pathways.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. Research indicates that this compound treatment leads to an upregulation of death receptors, such as Tumor Necrosis Factor Receptor (TNFR) and Fas receptor.[1][2] This upregulation sensitizes the cells to apoptotic signals. The subsequent signaling cascade involves the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Caption: Extrinsic apoptotic pathway induced by this compound.

Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress. This compound has been shown to induce mitochondrial dysfunction.[1][2] This involves changes in the expression of the Bcl-2 family of proteins, specifically a shift in the Bcl-2/Bad ratio, favoring the pro-apoptotic Bad.[1][2] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, converging with the extrinsic pathway to execute apoptosis.

Caption: Intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the study of this compound's effects on RAW264.7 macrophages.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the final desired concentrations (0, 100, 200, 300, or 500 µM) for treatment. The final concentration of the solvent should be kept constant across all conditions and should not exceed a level that affects cell viability (typically <0.1%). Cells are incubated with this compound for 24 hours before analysis.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

Cytotoxicity is quantified by measuring the activity of LDH released from damaged cells into the culture medium.

-

After the 24-hour treatment with this compound, the culture plate is centrifuged to pellet any detached cells.

-

A specific volume of the supernatant from each well is carefully transferred to a new 96-well plate.

-

The LDH reaction mixture, containing diaphorase and a tetrazolium salt (e.g., INT), is added to each well.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at an appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

Caption: LDH cytotoxicity assay workflow.

Apoptosis and Necrosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Following this compound treatment, both adherent and floating cells are collected.

-

Cells are washed with cold phosphate-buffered saline (PBS).

-